molecular formula C9H5F3O2 B2354090 5-(Trifluoromethyl)benzofuran-3(2H)-one CAS No. 1337847-19-4

5-(Trifluoromethyl)benzofuran-3(2H)-one

Cat. No.: B2354090
CAS No.: 1337847-19-4
M. Wt: 202.132
InChI Key: DFSCMRNXVRDAPI-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(Trifluoromethyl)phenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)benzofuran-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)benzofuran-3(2H)-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSCMRNXVRDAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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